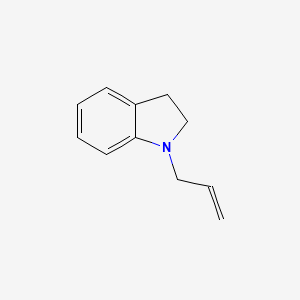
1H-Indole, 2,3-dihydro-1-(2-propen-1-yl)-
Descripción general
Descripción
1H-Indole, 2,3-dihydro-1-(2-propen-1-yl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is known for its unique structure, which includes a dihydroindole core with a propenyl substituent. Indole derivatives are widely studied due to their biological and pharmacological activities .
Métodos De Preparación
The synthesis of 1H-Indole, 2,3-dihydro-1-(2-propen-1-yl)- can be achieved through various synthetic routes. One common method involves the reaction of indole with propenyl halides under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. Industrial production methods may involve catalytic hydrogenation of indole derivatives to achieve the desired dihydroindole structure .
Análisis De Reacciones Químicas
1H-Indole, 2,3-dihydro-1-(2-propen-1-yl)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated indole derivatives.
Aplicaciones Científicas De Investigación
1H-Indole, 2,3-dihydro-1-(2-propen-1-yl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 2,3-dihydro-1-(2-propen-1-yl)- involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparación Con Compuestos Similares
1H-Indole, 2,3-dihydro-1-(2-propen-1-yl)- can be compared with other indole derivatives such as:
1H-Indole, 2,3-dihydro-: Lacks the propenyl substituent, making it less reactive in certain chemical reactions.
1H-Indole-3-carbaldehyde: Contains an aldehyde group, which imparts different chemical properties and reactivity.
1H-Indole-1-propanol: Has a hydroxyl group, making it more hydrophilic and altering its biological activity.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Propiedades
IUPAC Name |
1-prop-2-enyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h2-6H,1,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNFARNYDIVXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00533025 | |
| Record name | 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88876-27-1 | |
| Record name | 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


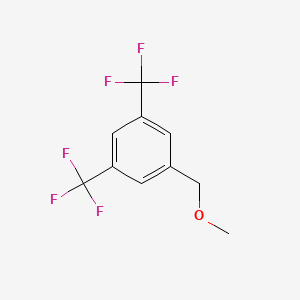
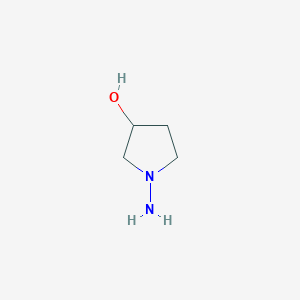


![4-Chloro-2,6,8-trimethylimidazo[1,5-a]pyrimidine](/img/structure/B3360365.png)
![6-ISOPROPYL-4-METHOXY-2-METHYLIMIDAZO[1,5-A]PYRIMIDINE](/img/structure/B3360379.png)
![2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine](/img/structure/B3360389.png)
![2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine](/img/structure/B3360394.png)
![4-Methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B3360400.png)
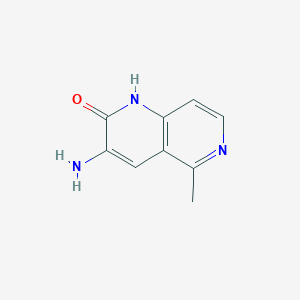
![9H-Pyrido[3,4-b]indole-3-carboxamide](/img/structure/B3360411.png)
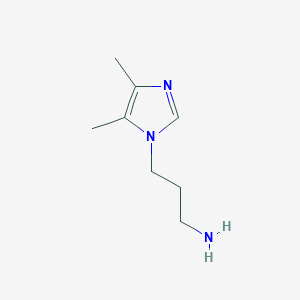
![N-[4-(1H-imidazol-1-yl)butyl]formamide](/img/structure/B3360422.png)
![5H-Pyrrolo[1,2-c]imidazol-5-one, hexahydro-7a-hydroxy-2-methyl-](/img/structure/B3360432.png)
